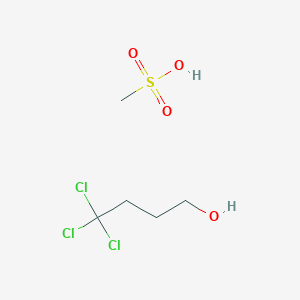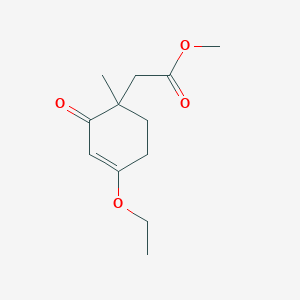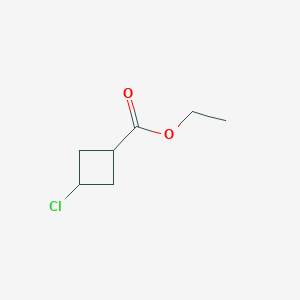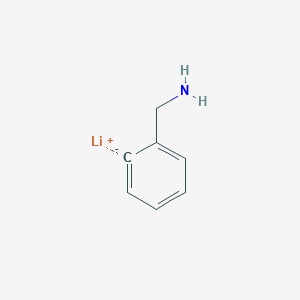![molecular formula C13H9ClN2O3 B12556858 2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 159275-78-2](/img/structure/B12556858.png)
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a chlorinated cyclohexadienone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-one with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Coupling with Benzoic Acid: The hydrazone intermediate is then coupled with benzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The chloro group in the cyclohexadienone ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
科学的研究の応用
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific chemical and physical properties. It is also explored for its potential use in agricultural chemicals and pesticides.
作用機序
The mechanism of action of 2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This is particularly relevant in the context of its antimicrobial and anticancer properties.
Pathways Involved: The compound may interfere with cellular redox processes, leading to oxidative stress and cell death. It can also disrupt DNA synthesis and repair mechanisms, contributing to its cytotoxic effects.
類似化合物との比較
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]acetic acid: This compound has a similar structure but features an acetic acid moiety instead of a benzoic acid moiety. The difference in the acid group can lead to variations in reactivity and biological activity.
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]propanoic acid: Similar to the acetic acid derivative, this compound has a propanoic acid moiety. The longer carbon chain can influence its solubility and interaction with biological targets.
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoic acid: This compound features a butanoic acid moiety, further extending the carbon chain. The increased hydrophobicity can affect its distribution and efficacy in biological systems.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and develop new applications.
特性
CAS番号 |
159275-78-2 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC名 |
2-[(5-chloro-2-hydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-8-5-6-12(17)11(7-8)16-15-10-4-2-1-3-9(10)13(18)19/h1-7,17H,(H,18,19) |
InChIキー |
BZGYHBTVOWAPOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)




![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
![N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide](/img/structure/B12556842.png)
![3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12556847.png)
